molecular formula C16H18N6O4 B8293331 1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate CAS No. 195387-21-4

1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate

Cat. No. B8293331
CAS RN: 195387-21-4
M. Wt: 358.35 g/mol
InChI Key: UMSGGDSZQVCEDJ-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

195387-21-4

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate

InChI

InChI=1S/C16H18N6O4/c1-16(2,3)25-15(24)18-12-9-21(4)13(17-12)14(23)26-22-11-8-6-5-7-10(11)19-20-22/h5-9H,1-4H3,(H,18,24)

InChI Key

UMSGGDSZQVCEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)ON2C3=CC=CC=C3N=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Boc-pyrrole-acid 8 (31 g, 129 mmol) was dissolved in 500 ml DMF and hydroxybenzotriazole (17.4 g, 129 mmol) was added followed by DCC (34 g, 129 mmol). The reaction was allowed to stir for 24 hours and then filtered dropwise into a well stirred solution of 5 liters of water (0° C.). The precipitate was allowed to sit for 15 minutes at 0° C. and then collected by filtration. The wet cake was dissolved in 500 ml of dichloromethane, washed with 200 ml brine, and added slowly to a stirred solution of petroleum ether at −20° C. After 4 hours at −20° C. the precipitate was collected by vacuum filtration and dried in vacuo to give (39 g, 85% yield) of a finely divided white powder. (A yellowish impurity may be observed, which can be removed by flash chromatography (acetone:dichloromethane), followed by precipitation in petroleum ether). TLC (7:2 benzene/ethyl acetate v/v) Rf 0.6; 1H NMR (DMSO-d6) δ9.43 (s, 1H), 8.12 (d, 1H, J=8.4 Hz), 7.80 (d, 1H, J=8.2 Hz), 7.64 (t, 1H, J=7.0 Hz), 7.51 (m, 2H), 7.18 (s. 1H), 3.83 (s, 3H), 1.45 (s. 9H); 13C NMR (DMSO-d6) δ156.5, 153.3, 143.2, 129.6, 129.2, 125.7, 125.2, 124.6, 120.3, 112.8, 110.3, 109.8, 79.5, 36.8, 28.6.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

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